2-(4-Methylpentylsulfinyl)pentanoic acid
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Overview
Description
2-(4-Methylpentylsulfinyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a sulfinyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpentylsulfinyl)pentanoic acid typically involves the reaction of 4-methylpentylsulfinyl chloride with pentanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Advanced purification techniques such as distillation and crystallization are employed to achieve the required purity levels for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpentylsulfinyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Alcohols, amines; reactions are often catalyzed by acids or bases depending on the desired product.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Scientific Research Applications
2-(4-Methylpentylsulfinyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to introduce sulfinyl functionality into target compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpentylsulfinyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. It can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Methylpentanoic acid: Lacks the sulfinyl group, resulting in different chemical and biological properties.
4-Methylpentanoic acid: Similar backbone but without the sulfinyl functionality.
Pentanoic acid: The simplest form in this series, lacking both the methyl and sulfinyl groups.
Uniqueness
2-(4-Methylpentylsulfinyl)pentanoic acid is unique due to the presence of both a sulfinyl group and a methyl group on the pentanoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-methylpentylsulfinyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3S/c1-4-6-10(11(12)13)15(14)8-5-7-9(2)3/h9-10H,4-8H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEHIBXGBQJRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)S(=O)CCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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